1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone
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Overview
Description
1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic aromatic compounds that contain a pyridine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the condensation of a suitable aldehyde with an amine, followed by cyclization and reduction steps. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might have biological activity, making it a candidate for drug development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthyridine: A parent compound with similar structural features.
Quinoline: Another heterocyclic aromatic compound with a fused pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Uniqueness
1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone is unique due to its specific substitution pattern and potential reactivity. This uniqueness can make it valuable for specific applications where other similar compounds might not be as effective.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-2,7-naphthyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H12N2O/c1-8(13)12-5-3-9-2-4-11-6-10(9)7-12/h2,4,6H,3,5,7H2,1H3 |
InChI Key |
JASXWEIXXOOKIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=NC=C2 |
Origin of Product |
United States |
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